molecular formula C31H26N2O10 B12098993 2',3',5'-Tri-O-benzoyl-5-hydroxymethyluridine

2',3',5'-Tri-O-benzoyl-5-hydroxymethyluridine

Cat. No.: B12098993
M. Wt: 586.5 g/mol
InChI Key: PJIYYSALHFWQEH-UHFFFAOYSA-N
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Description

2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine is a nucleoside derivative that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is a modified pyrimidine nucleoside, specifically protected with benzoyl groups at the 2’, 3’, and 5’ positions, and a hydroxymethyl group at the 5’ position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine typically involves the protection of uridine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl groups. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine involves its incorporation into nucleic acids, where it interferes with nucleotide biosynthesis. This compound inhibits key enzymes involved in the synthesis of nucleotides, leading to the disruption of DNA and RNA synthesis. The hydroxymethyl group at the 5’ position plays a crucial role in its interaction with these enzymes, enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine is unique due to its specific combination of protective benzoyl groups and the hydroxymethyl group at the 5’ position. This unique structure enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C31H26N2O10

Molecular Weight

586.5 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H26N2O10/c34-17-22-16-33(31(39)32-26(22)35)27-25(43-30(38)21-14-8-3-9-15-21)24(42-29(37)20-12-6-2-7-13-20)23(41-27)18-40-28(36)19-10-4-1-5-11-19/h1-16,23-25,27,34H,17-18H2,(H,32,35,39)

InChI Key

PJIYYSALHFWQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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